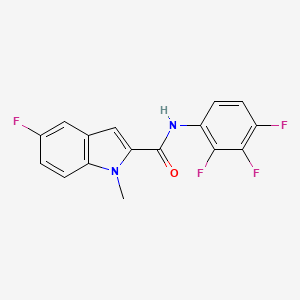

C16H10F4N2O

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H10F4N2O |

|---|---|

Molecular Weight |

322.26 g/mol |

IUPAC Name |

5-fluoro-1-methyl-N-(2,3,4-trifluorophenyl)indole-2-carboxamide |

InChI |

InChI=1S/C16H10F4N2O/c1-22-12-5-2-9(17)6-8(12)7-13(22)16(23)21-11-4-3-10(18)14(19)15(11)20/h2-7H,1H3,(H,21,23) |

InChI Key |

MGOGILGXYRBSNI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)C=C1C(=O)NC3=C(C(=C(C=C3)F)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for C16h10f4n2o

Established Synthetic Pathways for the Core Structure of C16H10F4N2O

The synthesis of a complex molecule like this compound, which incorporates a tetrafluorinated framework and multiple nitrogen heteroatoms, necessitates a strategic approach to its core structure. The methodologies explored herein are based on fundamental organometallic and fluorination chemistries that are foundational in the synthesis of fluorinated organic compounds.

Exploration of Precursor Reactivity and Intermediates

The construction of the this compound core can be envisaged through the coupling of key fluorinated precursors with appropriate aromatic or heteroaromatic systems. Two potential pathways, involving the reaction of ethyl 2,2-difluoro(heteroaryl)acetate with phenyllithiums and the reaction of chlorodifluoro(heteroaryl)methane with benzaldehydes, represent viable strategies.

The reaction of ethyl 2,2-difluoro(heteroaryl)acetate with organolithium reagents such as phenyllithiums is a powerful method for carbon-carbon bond formation. In this context, the ethyl difluoroacetate (B1230586) moiety serves as a difluoroacetyl synthon. The high reactivity of phenyllithium (B1222949) allows for nucleophilic attack at the electrophilic carbonyl carbon of the ester. This would be followed by the elimination of the ethoxy group to form a difluoromethyl ketone intermediate. Subsequent intramolecular cyclization, potentially involving a nitrogen atom on the heteroaryl ring, could then lead to the formation of a heterocyclic core structure. The nature of the heteroaryl group is critical in directing the cyclization and influencing the final ring system.

Alternatively, the reaction of chlorodifluoro(heteroaryl)methane with benzaldehydes offers a different synthetic route. Chlorodifluoromethane and its derivatives are valuable sources of the difluoromethylene group. In the presence of a suitable base or catalyst, the chlorodifluoro(heteroaryl)methane can generate a difluorocarbene or a related nucleophilic species. This species can then react with the electrophilic carbonyl carbon of a benzaldehyde (B42025) derivative. The resulting intermediate could undergo further transformations, such as intramolecular condensation or cyclization, facilitated by the functional groups present on both the heteroaryl and benzaldehyde moieties, to construct the desired heterocyclic framework of this compound. The use of fluorinated benzaldehydes can also be a strategy to introduce additional fluorine atoms into the final structure. wikipedia.org

| Precursor Type | Reactant | Key Intermediate | Potential Transformation |

| Ethyl 2,2-difluoro(heteroaryl)acetate | Phenyllithium | Difluoromethyl ketone | Intramolecular cyclization |

| Chlorodifluoro(heteroaryl)methane | Benzaldehyde | Difunctionalized alcohol | Intramolecular condensation/cyclization |

Optimization of Reaction Conditions and Catalyst Systems

The success of these synthetic pathways is highly dependent on the careful optimization of reaction conditions and the selection of appropriate catalyst systems.

Solvent Effects and Temperature: The choice of solvent is crucial in organometallic reactions. Ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are typically used for reactions involving phenyllithium to ensure its stability and reactivity. Low temperatures, often ranging from -78 °C to 0 °C, are generally required to control the high reactivity of the organolithium reagent and prevent side reactions. For reactions involving difluorocarbene generation from chlorodifluoro(heteroaryl)methane, aprotic solvents are necessary to avoid quenching of the reactive intermediate.

Role of Additives such as Cu powder and CuI: Copper catalysts, including copper(I) iodide (CuI) and copper powder , play a significant role in facilitating fluoroalkylation reactions. nih.govnih.gov In the context of the proposed syntheses, copper species can mediate the cross-coupling of fluorinated precursors with aryl or heteroaryl partners. For instance, in reactions involving chlorodifluoro(heteroaryl)methane, a copper catalyst can facilitate the formation of a copper-difluorocarbene or a related organocopper intermediate, which can then react with benzaldehyde. nih.gov The use of CuI is particularly common in copper-catalyzed cross-coupling reactions, often in conjunction with a ligand to stabilize the copper center and promote the catalytic cycle. mdpi.comacs.org Copper powder can also be used, sometimes in stoichiometric amounts, to promote reductive coupling processes. The presence of these additives can significantly improve the yield and selectivity of the desired product.

| Parameter | Condition/Catalyst | Rationale |

| Solvent | Diethyl ether, THF | Stabilizes organolithium reagents |

| Aprotic solvents (e.g., DMF, DMSO) | Prevents quenching of reactive intermediates | |

| Temperature | -78 °C to 0 °C | Controls reactivity of strong bases/nucleophiles |

| Catalyst/Additive | CuI | Facilitates cross-coupling and fluoroalkylation reactions |

| Cu powder | Promotes reductive coupling | |

| Ligands (e.g., phenanthroline) | Stabilizes copper catalysts and enhances reactivity acs.org |

Mechanistic Aspects of this compound Formation

The formation of this compound through these pathways involves complex reaction mechanisms. In the reaction of ethyl 2,2-difluoro(heteroaryl)acetate with phenyllithium, the mechanism likely proceeds through a nucleophilic acyl substitution to form a ketone intermediate. The subsequent cyclization would be an intramolecular nucleophilic attack, the specifics of which would depend on the nature and position of the nitrogen atom in the heteroaryl ring.

For the reaction involving chlorodifluoro(heteroaryl)methane and a copper catalyst, the mechanism is likely to involve a copper-mediated process. A plausible pathway involves the oxidative addition of the chlorodifluoro(heteroaryl)methane to a Cu(I) species to form a Cu(III) intermediate. This intermediate could then undergo reductive elimination to form the new carbon-carbon bond with the benzaldehyde-derived moiety. Alternatively, a radical pathway could be initiated by the copper catalyst. nih.gov The precise mechanism can be influenced by the choice of ligand, solvent, and temperature.

Advanced Derivatization and Analog Generation of this compound

Once the core structure of this compound is established, advanced derivatization strategies can be employed to generate a library of structural analogues. This is crucial for exploring the structure-activity relationships of the compound in various applications.

Design Principles for Structural Analogues of this compound

The design of structural analogues of this compound should be guided by a systematic variation of its structural components. Key areas for modification include:

Substitution on the Aromatic/Heteroaromatic Rings: Introducing different substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl and heteroaryl rings can modulate the electronic properties, lipophilicity, and steric profile of the molecule.

Variation of the Fluorination Pattern: While the core structure contains a tetrafluoro motif, the introduction or removal of fluorine atoms at specific positions can fine-tune the properties of the molecule.

Strategies for Modifying Specific Chemical Moieties within this compound

The modification of specific chemical moieties within this compound can be achieved through various synthetic transformations. A key consideration is the impact of fluorine introduction . The presence of fluorine atoms can significantly influence the reactivity of adjacent functional groups. For example, the strong electron-withdrawing nature of fluorine can decrease the nucleophilicity of nearby amines or increase the acidity of neighboring protons.

Strategies for modification include:

Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) can be used to introduce a wide variety of substituents onto the aromatic and heteroaromatic rings of the this compound scaffold. nih.gov

Functional Group Interconversion: Standard functional group transformations, such as oxidation, reduction, amination, and esterification, can be applied to modify existing functional groups on the molecule.

Late-Stage Fluorination: The introduction of additional fluorine atoms at a late stage of the synthesis can be a powerful strategy for generating novel analogues. Reagents such as Selectfluor® can be used for electrophilic fluorination of electron-rich aromatic systems.

Synthesis of Fluorescently Labeled this compound Analogues for Biological Tracking

The development of fluorescently labeled analogues of the chemical compound this compound, identified as Vemurafenib, is a significant area of research for biological tracking and high-throughput screening assays. nih.gov These fluorescent probes are instrumental in studying the compound's interaction with its biological targets and in the discovery of new small-molecule inhibitors. nih.gov

A key strategy in the design of these fluorescent analogues involves utilizing the azaindole-based scaffold of Vemurafenib. nih.gov This scaffold serves as a foundational structure to which fluorescent moieties can be attached. The primary goal is to create derivatives that retain high binding affinity to their target proteins while exhibiting favorable fluorescence properties for detection and quantification. nih.gov

Research has focused on the synthesis of derivatives incorporating 5-carboxytetramethylrhodamine (B559615) (5-TAMRA), a widely used fluorescent dye. nih.gov The synthetic approach involves chemical modification of the Vemurafenib scaffold to introduce a linker that can be covalently coupled to the fluorophore. This process requires careful optimization to ensure that the addition of the fluorescent label does not sterically hinder the binding of the analogue to its target. nih.gov

One successful approach has been the development of a 5-TAMRA derivative of a Vemurafenib analogue that demonstrates high binding affinity for Mitogen-activated protein kinase kinase 4 (MKK4), a known off-target of Vemurafenib. nih.gov This fluorescent compound has proven to be a suitable tool for fluorescence polarization assays, which are used to identify new small-molecule inhibitors of MKK4. nih.gov

The synthesis of these fluorescently labeled analogues is a multi-step process that begins with the modification of the core Vemurafenib structure. This is followed by the coupling of the modified compound with an activated form of the fluorescent dye. The final product is then purified and characterized to confirm its structure and assess its fluorescent properties.

The following table summarizes the key characteristics of a synthesized fluorescently labeled this compound analogue:

| Compound ID | Fluorophore | Target | Application |

| Compound 45 nih.gov | 5-TAMRA | MKK4 | Fluorescence Polarization Assays nih.gov |

The successful synthesis of these fluorescently labeled analogues provides valuable tools for biochemical and cellular assays. They enable researchers to monitor the binding of the compound to its target in real-time and to screen large libraries of other compounds for potential inhibitors. This approach is crucial for advancing our understanding of the biological activity of this compound and for the development of new therapeutic agents. nih.gov

Comprehensive Structural Elucidation and Characterization of C16h10f4n2o

Advanced Spectroscopic Techniques for C16H10F4N2O

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-Resolution NMR spectroscopy is a powerful tool for determining the precise structure and conformation of molecules in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions of atomic nuclei, a detailed molecular picture can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of Lenvatinib provides information about the chemical environment of each hydrogen atom. A patent for Lenvatinib mesylate indicates the use of ¹H-NMR for characterization, though specific data from open literature is scarce. google.com Generally, the aromatic protons of the quinoline (B57606) and phenyl rings would appear in the downfield region (typically 6.5-9.0 ppm), while the protons of the cyclopropyl (B3062369) group would be found in the upfield region (typically 0.5-1.5 ppm). The methoxy (B1213986) group protons would exhibit a singlet at around 3.5-4.0 ppm. The amide and urea (B33335) protons would appear as broad singlets, and their chemical shifts can be sensitive to solvent and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their hybridization and electronic environment. A predicted ¹³C NMR spectrum for Lenvatinib is available on public databases. drugbank.com Aromatic and carbonyl carbons are expected to resonate in the downfield region (100-200 ppm), while the aliphatic carbons of the cyclopropyl and methoxy groups would appear in the upfield region. For instance, the carbonyl carbon of the urea is expected around 155 ppm, and the amide carbonyl around 167 ppm. The aromatic carbons of the quinoline and phenoxy rings would produce a complex series of signals between approximately 100 and 160 ppm.

Conformational analysis of Lenvatinib can be inferred from detailed 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which establish proton-proton and proton-carbon connectivities. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of protons, helping to define the preferred three-dimensional structure of the molecule in solution.

| Predicted ¹³C NMR Chemical Shifts for Lenvatinib | |

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Quaternary Aromatic Carbons | 100 - 160 |

| Methine Aromatic Carbons | 100 - 140 |

| Carbonyl (Urea) | ~155 |

| Carbonyl (Amide) | ~167 |

| Methoxy Carbon | ~56 |

| Cyclopropyl Carbons | 10 - 30 |

Note: This data is based on computational predictions and may differ from experimental values. drugbank.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including IR and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: An FTIR spectrum of Lenvatinib has been recorded using the KBr pellet method. irjmets.com The spectrum would be expected to show characteristic absorption bands for the various functional groups present in the molecule. Key expected absorptions include:

N-H stretching: Amide and urea N-H groups typically show absorptions in the range of 3200-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the cyclopropyl and methoxy groups) are found just below 3000 cm⁻¹.

C=O stretching: The amide and urea carbonyl groups will give rise to strong absorption bands in the region of 1630-1700 cm⁻¹.

C=C and C=N stretching: Aromatic ring vibrations are expected in the 1400-1600 cm⁻¹ region.

C-O stretching: The ether linkage and methoxy group will show C-O stretching vibrations, likely in the 1000-1300 cm⁻¹ range.

C-F stretching: While not explicitly detailed in available literature, C-F bonds typically exhibit strong absorptions in the 1000-1400 cm⁻¹ region.

| Expected IR Absorption Bands for Lenvatinib | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H (Amide, Urea) | 3200 - 3500 |

| C-H (Aromatic) | > 3000 |

| C-H (Aliphatic) | < 3000 |

| C=O (Amide, Urea) | 1630 - 1700 |

| C=C (Aromatic) | 1400 - 1600 |

| C-O (Ether, Methoxy) | 1000 - 1300 |

Mass Spectrometry-Based Characterization of this compound

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For Lenvatinib (this compound), the calculated exact mass of the neutral molecule is 426.0841 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula. A patent for an intermediate of Lenvatinib, 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxylic acid amide, demonstrates the use of high-resolution mass spectrometry (ESI-HRMS) for structural confirmation. google.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions. This technique provides valuable information about the structure of the molecule by revealing its fragmentation pathways.

In the positive ion mode, Lenvatinib typically forms a protonated molecule [M+H]⁺ with an m/z of 427.1. Collision-induced dissociation (CID) of this precursor ion leads to a series of characteristic fragment ions. A major fragmentation pathway involves the cleavage of the urea linkage and the ether bond.

A prominent product ion is observed at m/z 370.4, which is proposed to result from the loss of the cyclopropyl isocyanate moiety (C3H3NO) from the precursor ion. nih.govresearchgate.netresearchgate.net Other significant fragment ions include those at m/z 344.0 and 312.2. nih.gov The ion at m/z 344.0 could correspond to the subsequent loss of an ethyne (B1235809) (C2H2) molecule. The fragment at m/z 312.3 is suggested to arise from the loss of a methoxy group from the m/z 344.0 fragment. nih.govresearchgate.net These fragmentation patterns are crucial for the specific and sensitive quantification of Lenvatinib in biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

| Key MS/MS Fragments of Lenvatinib ([M+H]⁺ = 427.1) | |

| m/z of Fragment Ion | Proposed Neutral Loss/Structure |

| 370.4 | Loss of cyclopropyl isocyanate (C3H3NO) |

| 344.0 | Further fragmentation of m/z 370.4 |

| 312.2 | Loss of methoxy group from m/z 344.0 fragment |

Note: The fragmentation pathway can be complex and may involve rearrangements. The proposed structures of the fragment ions are based on published literature. nih.govresearchgate.netresearchgate.net

Chromatographic Separation Techniques for this compound and its Related Compounds

Chromatographic techniques are essential for the separation, purification, and analysis of Lenvatinib and its related compounds, such as process impurities and metabolites. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most commonly employed methods.

Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation for Lenvatinib. In this technique, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. Lenvatinib, being a moderately polar compound, is well-retained and separated under these conditions.

Several RP-HPLC methods have been developed for the analysis of Lenvatinib. pharmajournal.netpharmaceuticaljournal.netresearchgate.net A typical method might employ a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) with a mobile phase consisting of a mixture of methanol (B129727) and water, or acetonitrile (B52724) and a buffer solution. pharmajournal.netpharmaceuticaljournal.net The flow rate is often around 0.6-1.0 mL/min, and detection is typically performed using a UV detector at a wavelength where Lenvatinib exhibits strong absorbance, such as 240 nm or 265 nm. pharmajournal.netresearchgate.net

The separation of Lenvatinib from its process-related impurities is critical for ensuring the quality and safety of the drug product. A patent discloses an HPLC method for the analysis of nine potential impurities in Lenvatinib. google.com This method utilizes a gradient elution to separate both polar and non-polar impurities in a single run. The ability to separate closely related compounds demonstrates the resolving power of modern HPLC techniques. Furthermore, UHPLC, which uses smaller particle size columns, offers even higher resolution and faster analysis times, making it suitable for high-throughput analysis of Lenvatinib in various matrices. dntb.gov.ua

| Example HPLC Conditions for Lenvatinib Analysis | |

| Parameter | Condition |

| Column | Thermosil C18 (4.5 x 150 mm, 5.0 µm) pharmajournal.netpharmaceuticaljournal.net |

| Mobile Phase | Methanol: Water (65:35 v/v) pharmajournal.netpharmaceuticaljournal.net |

| Flow Rate | 0.8 mL/min pharmajournal.netpharmaceuticaljournal.net |

| Detection Wavelength | 265 nm pharmajournal.netpharmaceuticaljournal.net |

| Retention Time | ~4.35 min pharmajournal.netpharmaceuticaljournal.net |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of newly synthesized compounds and for their isolation from reaction mixtures. mdpi.com Its high resolution and sensitivity make it ideal for separating the target compound from impurities, starting materials, and byproducts.

For a molecule with the characteristics of this compound, which is likely to be a moderately polar and aromatic compound, reversed-phase HPLC (RP-HPLC) is the most common approach. researchgate.net In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The choice of column and mobile phase is critical for achieving optimal separation.

Purity Assessment:

To assess the purity of this compound, an analytical HPLC method would be developed. A common choice for the stationary phase would be a C18 (octadecylsilyl) column, which provides good retention for a wide range of organic molecules. nih.gov Alternatively, a pentafluorophenyl (PFP) stationary phase could offer unique selectivity for fluorinated and aromatic compounds due to specific interactions like dipole-dipole and π-π stacking. ddtjournal.com

The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components in a reasonable time with good peak shape. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak symmetry for nitrogen-containing compounds by suppressing the ionization of basic functional groups. acs.org

Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which are suitable for compounds containing chromophores, as would be expected for an aromatic structure. researchgate.net For higher sensitivity and structural confirmation, HPLC can be coupled with a mass spectrometer (LC-MS). mdpi.com The purity is determined by calculating the peak area percentage of the main compound relative to the total area of all detected peaks in the chromatogram.

Table 1: Illustrative HPLC Method for Purity Assessment of this compound

| Parameter | Condition |

| Instrument | Agilent 1260 Infinity II LC System or equivalent |

| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 10% B and equilibrate for 5 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

| Detector | Diode Array Detector (DAD) at 254 nm |

| Expected Result | A major peak corresponding to this compound with a purity of >95% |

Isolation:

For the isolation of larger quantities of this compound for further testing, preparative HPLC is employed. nih.gov This technique uses larger columns with larger particle sizes to accommodate higher sample loads. gcms.cz The goal of preparative HPLC is not just to separate the components but to collect the fraction containing the pure compound. nih.gov The analytical method is first scaled up to a preparative method, which may involve adjusting the flow rate and gradient profile to optimize the separation on the larger column. The fractions corresponding to the peak of the target compound are collected, and the solvent is then evaporated to yield the purified this compound. bohrium.com

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net A compound with the molecular formula this compound is likely to have a high molecular weight and possess polar functional groups (e.g., N-H, C=O), making it non-volatile. Therefore, direct analysis by GC is generally not feasible. To make it amenable to GC analysis, the compound must either be derivatized to increase its volatility or analyzed using specialized GC techniques.

Derivatization for GC:

The most common approach for analyzing non-volatile compounds by GC is to convert them into more volatile derivatives. acs.org Silylation is a widely used derivatization technique where active hydrogens in functional groups like amines (-NH), hydroxyls (-OH), or carboxylic acids (-COOH) are replaced with a trimethylsilyl (B98337) (TMS) group. researchgate.net This process reduces the polarity and intermolecular hydrogen bonding, thereby increasing the volatility of the compound. mdpi.com

For a hypothetical this compound containing an N-H group, a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) could be used to form the N-TMS derivative. This derivative would be significantly more volatile and thermally stable, allowing for its separation and detection by GC-MS.

Alternative GC Techniques:

If derivatization is not desirable or feasible, other GC-based methods can be considered:

Pyrolysis-GC-MS (Py-GC-MS): This technique involves heating the sample to a very high temperature in an inert atmosphere, causing it to break down into smaller, more volatile fragments in a reproducible manner. chromtech.comgreyhoundchrom.com The resulting pyrogram is a fingerprint of the original molecule and can be used for its identification and structural characterization. gcms.cz

Headspace GC-MS: While not suitable for analyzing the non-volatile this compound itself, headspace GC-MS is an excellent technique for analyzing any residual volatile organic compounds (VOCs) from the synthesis, such as solvents or volatile starting materials. researchgate.netnih.gov In this method, the sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC. nih.gov

Table 2: Hypothetical GC-MS Conditions for the Analysis of a Silylated this compound Derivative

| Parameter | Condition |

| Instrument | Agilent 7890B GC with 5977B MS Detector or equivalent |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 10 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 50-550 m/z |

| Expected Result | A single peak corresponding to the TMS-derivative of this compound with a characteristic mass spectrum. |

Analytical Derivatization Strategies for Enhanced Detection and Separation, applicable in LC-MS/MS or GC-MS

Analytical derivatization is a chemical modification of an analyte to improve its analytical performance. greyhoundchrom.com This strategy is not only used to increase volatility for GC but also to enhance detection sensitivity and improve chromatographic separation in both GC-MS and LC-MS/MS. ddtjournal.comresearchgate.net

For GC-MS Analysis:

Beyond silylation, other derivatization techniques can be employed for this compound, depending on its functional groups:

Acylation: This involves introducing an acyl group. Using fluorinated acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can significantly enhance the response of an Electron Capture Detector (ECD) due to the presence of electrophilic fluorine atoms. chromtech.comobrnutafaza.hr

Alkylation: This method replaces acidic hydrogens with an alkyl group, forming esters, ethers, or amides. It is particularly useful for derivatizing carboxylic acids and phenols. chromtech.com

For LC-MS/MS Analysis:

In LC-MS, derivatization is primarily used to improve ionization efficiency and chromatographic retention.

Enhancing Ionization: For compounds that ionize poorly in Electrospray Ionization (ESI), derivatization can introduce a permanently charged group or a group that is easily protonated or deprotonated. nih.govresearchgate.net For a compound like this compound, if it has a suitable functional group (e.g., a primary/secondary amine or a carboxylic acid), derivatizing it with a reagent containing a tertiary amine (e.g., dansyl chloride for amines/phenols) can significantly improve its signal intensity in positive-ion ESI-MS. nih.govddtjournal.com

Improving Separation: Derivatization can alter the polarity of an analyte to improve its retention and separation on a given column. For instance, highly polar compounds that are poorly retained on reversed-phase columns can be derivatized to make them more hydrophobic. Conversely, "fluorous" derivatization, using a reagent with a perfluoroalkyl chain, can be used for selective retention on a fluorous stationary phase. nih.gov

Table 3: Summary of Potential Derivatization Strategies for this compound

| Technique | Derivatization Reagent | Target Functional Group (Hypothetical) | Purpose |

| GC-MS | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -NH, -OH, -COOH | Increase volatility and thermal stability. fujifilm.com |

| GC-MS | Trifluoroacetic Anhydride (TFAA) | -NH, -OH | Increase volatility and enhance ECD or MS detection. gcms.cz |

| LC-MS/MS | Dansyl Chloride | Primary/Secondary Amine, Phenol | Improve ionization efficiency in positive-ion ESI-MS and add a fluorescent tag. ddtjournal.com |

| LC-MS/MS | 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Primary/Secondary Amine | Improve chromatographic retention and add a UV/fluorescent tag. nih.gov |

| LC-MS/MS | Benzylamine | Sulfonyl Fluoride (if present) | Creates a derivative that is more amenable to LC-MS analysis. acs.org |

Computational Chemistry and in Silico Modeling of C16h10f4n2o

Quantum Chemical Calculations on C16H10F4N2O

Quantum chemical calculations provide deep insights into the intrinsic properties of a molecule, governing its stability, reactivity, and spectroscopic characteristics. These calculations are performed using various levels of theory, with Density Functional Theory (DFT) being a prominent method for balancing accuracy and computational cost. researchgate.netwikipedia.org

The electronic structure of a molecule is fundamental to its chemical properties. Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its reactivity and electronic transitions. acs.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov

For Teriflunomide, DFT calculations, such as those at the B3LYP/6-311G(d,p) level of theory, can be employed to determine the energies of these frontier orbitals. amazonaws.com A smaller HOMO-LUMO gap suggests higher reactivity. The distribution of electron density in these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For instance, the HOMO is often localized on electron-rich parts of the molecule, while the LUMO is centered on electron-deficient regions.

Table 1: Illustrative Frontier Molecular Orbital Data for a Small Organic Molecule (Example) This table is illustrative. Specific values for Teriflunomide would require dedicated DFT calculations.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Teriflunomide possesses several rotatable bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. This is critical as the biological activity of a molecule is often dependent on its specific conformation.

Studies have utilized DFT methods, such as B3LYP with the 6-31G(d,p) basis set, to optimize the geometry of Teriflunomide's conformers. nih.gov These calculations can reveal the relative energies of different rotamers, influenced by factors like intramolecular hydrogen bonding. For example, in Teriflunomide, hydrogen bonding can occur between the amide proton and the oxygen of the carbonyl group, stabilizing certain conformations. nih.gov The presence of solvent, often modeled using methods like the Conductor-like Polarizable Continuum Model (CPCM), can also significantly influence the stability of conformers. nih.gov

Semi-empirical methods like PM3 can also be used for conformational searches, offering a faster, albeit less accurate, alternative to DFT. These methods are particularly useful for scanning the potential energy surface to identify low-energy conformers that can then be subjected to higher-level DFT calculations for more accurate energy evaluation. neliti.comresearchgate.net

Table 2: Example of Relative Energies for Teriflunomide Rotamers Based on findings from DFT calculations, this table illustrates the concept of different energy states for various conformers. nih.gov

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|

| I (Most Stable) | 0.00 | C9-N1-C2-C11: 180, N1-C2-C11-C12: 0 |

| II | 1.25 | C9-N1-C2-C11: 160, N1-C2-C11-C12: 20 |

| III | 2.50 | C9-N1-C2-C11: 140, N1-C2-C11-C12: 40 |

| IV | 3.75 | C9-N1-C2-C11: 120, N1-C2-C11-C12: 60 |

DFT is a powerful tool for predicting the chemical reactivity of molecules. acs.org Global reactivity descriptors, derived from the energies of the HOMO and LUMO, can quantify various aspects of reactivity. These descriptors include electronegativity (χ), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). samipubco.com

Chemical Hardness (η): Calculated as (E_LUMO - E_HOMO) / 2, it indicates resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap and is less reactive.

Electrophilicity Index (ω): This descriptor measures the energy stabilization when the system acquires an additional electronic charge.

Local reactivity descriptors, such as Fukui functions, can be calculated to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. ijaems.com Chemical-quantum calculations have been used to study the interaction of Leflunomide, the parent compound of Teriflunomide, suggesting it can participate in both oxidant and reductive interactions. neliti.comnih.gov

Molecular Docking and Ligand-Target Interaction Studies of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. samipubco.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a drug candidate to its biological target.

The primary biological target of Teriflunomide is the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). guidetopharmacology.orgnih.gov Molecular docking simulations can be performed to predict how Teriflunomide binds within the active site of DHODH. These simulations generate multiple possible binding poses, which are then scored based on a scoring function that estimates the binding affinity (often expressed as a docking score in kcal/mol). A more negative score generally indicates a stronger predicted binding affinity. science-gate.com

Computational studies have also explored the binding of Teriflunomide analogs to other targets, such as the S1PR1 protein. siyavula.com Such studies use docking programs like iGEMDOCK or AutoDock to screen for potential binders and estimate their binding energies. amazonaws.comsiyavula.com The results of these simulations can guide the design of new derivatives with improved affinity and selectivity. For example, a recent computational study on quinine (B1679958) and mefloquine (B1676156) reported binding affinities of -8.3 and -9.0 kcal/mol, respectively, against a parasitic protein target. science-gate.com

Table 3: Illustrative Molecular Docking Results This table provides an example of how docking results might be presented. The values are hypothetical.

| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| DHODH | Teriflunomide | -9.5 |

| S1PR1 | Teriflunomide Analog A | -8.7 |

| DHODH | Leflunomide | -7.8 |

Beyond predicting the binding pose, molecular docking analysis reveals the specific interactions between the ligand and the amino acid residues of the protein's binding site. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are crucial for stabilizing the ligand-protein complex.

For Teriflunomide bound to DHODH, docking studies can identify the key residues that form hydrogen bonds with the amide group or interact with the trifluoromethyl groups. For instance, the amide functionality is often crucial for the stability of the complex within the receptor cavity. nih.gov

A pharmacophore model can be developed based on these interactions. A pharmacophore represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to bind to a specific target. This model can then be used in virtual screening campaigns to identify other structurally diverse molecules that could potentially bind to the same target.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Teriflunomide |

| Leflunomide |

| Mefloquine |

| Quinine |

Molecular Dynamics Simulations for Dynamic Behavior of this compound

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecular systems over time. nih.gov For a compound like this compound, MD simulations provide critical insights into its structural flexibility and stability, which are key determinants of its pharmacokinetic and pharmacodynamic properties. These simulations model the intricate dance of atoms and molecules, allowing researchers to observe how the compound behaves in environments that mimic biological systems, such as in aqueous solution or near a protein receptor. nih.govnih.gov

Assessment of Conformational Flexibility and Stability in Biological Environments

The conformational flexibility of a molecule describes the different spatial arrangements of its atoms that can be achieved through the rotation of single bonds. This flexibility is crucial for a molecule's ability to bind to a biological target. However, excessive flexibility can be detrimental, leading to a loss of binding affinity and specificity.

MD simulations are employed to explore the conformational landscape of this compound isomers. By simulating the molecule's movement over time, researchers can identify the most stable conformations and the energy barriers between them. nih.gov This analysis helps in understanding how the molecule might adapt its shape to fit into a binding site. youtube.com

Recent studies have highlighted that the bioactive conformation of a flexible molecule often does not correspond to its lowest energy state in isolation. nih.gov Instead, the biologically relevant conformation is adopted to optimize interactions within a specific biological environment. nih.govnih.gov The stability of these conformations is assessed by analyzing the trajectory of the MD simulation, looking for persistent structural motifs and hydrogen bonding patterns. nih.gov For a compound with the formula this compound, the presence of fluorine and nitrogen atoms would likely lead to specific and persistent interactions with water molecules in a biological milieu, influencing its conformational preferences.

The table below illustrates a hypothetical analysis of the conformational flexibility of a representative this compound isomer, detailing key dihedral angles and their observed ranges during a simulation.

| Dihedral Angle | Atom Sequence | Average Angle (degrees) | Standard Deviation (degrees) |

| τ1 | C1-C2-C3-N1 | 120.5 | 15.2 |

| τ2 | C4-C5-N2-C6 | -95.3 | 25.8 |

| τ3 | F1-C7-C8-C9 | 175.1 | 5.4 |

| τ4 | F2-C10-C11-O1 | 60.7 | 30.1 |

This table is generated for illustrative purposes based on typical data from MD simulations.

Simulation of Ligand-Receptor Complex Dynamics

Understanding how a potential drug molecule interacts with its target protein is fundamental to drug design. MD simulations of the ligand-receptor complex can reveal the key interactions that stabilize the binding and can predict the residence time of the molecule in the binding site. nih.govacs.org For a compound of the this compound class, which may act as a kinase inhibitor, simulations can elucidate its binding mode within the ATP-binding pocket of a target kinase. youtube.commdpi.com

These simulations can track the formation and breaking of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein. youtube.com By analyzing the trajectory of the complex, researchers can identify key amino acid residues that are critical for binding. This information is invaluable for optimizing the ligand's structure to enhance its affinity and selectivity for the target. nih.gov Furthermore, advanced simulation techniques can be used to explore the entire binding and unbinding process, providing insights into the kinetics of the interaction. nih.govacs.org

Network Pharmacology and Systems Biology Approaches for this compound

Network pharmacology is an emerging field that aims to understand the effects of drugs on a systems level. nih.govnih.gov Instead of focusing on a single target, it considers the complex network of interactions between a drug, its multiple targets, and the biological pathways they modulate. nih.govnih.gov This approach is particularly relevant for diseases like cancer, which involve the dysregulation of multiple signaling pathways. nih.govresearchgate.net

Prediction of Multi-Target Engagement and Pathway Modulation

Given the structural features of this compound, it is plausible that it could interact with multiple biological targets. Computational methods, including machine learning and chemical similarity-based approaches, can be used to predict these potential off-target interactions. mdpi.com By screening the compound against databases of known protein structures, it is possible to identify a range of potential binding partners. mdpi.com

Once potential targets are identified, the next step is to understand how their modulation by the compound will affect cellular pathways. By mapping the identified targets onto known signaling and metabolic pathways, researchers can predict the systemic effects of the compound. researchgate.netnih.gov This can help in identifying both the desired therapeutic effects and potential side effects. nih.gov For a compound like this compound, this could involve predicting its influence on pathways such as the MAPK or PI3K-Akt signaling pathways, which are often implicated in cancer. nih.govresearchgate.net

Construction of Drug-Target-Pathway Networks

The culmination of network pharmacology analysis is the construction of a drug-target-pathway network. This network provides a visual representation of the complex interactions between the compound, its identified protein targets, and the biological pathways in which these targets are involved. researchgate.netresearchgate.netfigshare.com

These networks are typically constructed using bioinformatics tools and databases that integrate information on drug-target interactions, protein-protein interactions, and pathway data. researchgate.netresearchgate.net The analysis of these networks can reveal key nodes and subnetworks that are most affected by the compound, providing a deeper understanding of its mechanism of action. nih.gov For a potential anti-cancer compound with the formula this compound, such a network could highlight its ability to simultaneously inhibit multiple kinases in different cancer-related pathways, suggesting a synergistic therapeutic effect. nih.govnih.gov

The following table provides a hypothetical example of a drug-target-pathway network analysis for a this compound isomer.

| Predicted Target | Pathway(s) Modulated | Predicted Effect |

| Kinase A | MAPK Signaling | Inhibition |

| Kinase B | PI3K-Akt Signaling | Inhibition |

| Transcription Factor X | Cell Cycle Regulation | Downregulation |

| Transporter Protein Y | Drug Efflux | Inhibition |

This table is a hypothetical representation of data that could be generated through network pharmacology studies.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of C16h10f4n2o Analogues

Design and Synthesis of C16H10F4N2O Analogues for SAR Exploration

The design of Lenvatinib analogues has primarily focused on modifications of its core structure to probe key interactions with its target kinases, particularly VEGFR-2. A prominent strategy involves the late-stage functionalization of the Lenvatinib scaffold through palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling. This approach allows for the introduction of a variety of substituents at specific positions to explore their impact on biological activity. nih.gov

One successful application of this strategy involved the synthesis of a novel series of aryl-substituted Lenvatinib derivatives. nih.gov The synthesis of these analogues commenced with the core structure of Lenvatinib, which was then subjected to a Suzuki cross-coupling reaction with different arylboronic acids. This method provides a versatile platform for creating a library of analogues with diverse electronic and steric properties at the aryl-substituted position. nih.gov

Another approach to analogue design has been the modification of the methoxy (B1213986) group on the quinoline (B57606) ring. nih.gov This position is adjacent to the ligand-binding pocket of VEGFR-2, suggesting that modifications here could influence binding affinity without disrupting essential interactions. nih.gov Based on this rationale, a compound library of Lenvatinib analogues was created, leading to the identification of potent inhibitors like ZLF-095. nih.gov

The synthesis of the core Lenvatinib molecule itself involves a multi-step process. Key intermediates include 6-formamido-7-methoxy-4-chloroquinoline and 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropyl urea (B33335). researchgate.net Various synthetic routes have been developed to produce these intermediates and assemble the final Lenvatinib molecule, often employing techniques like amidation and substitution reactions. medchemexpress.commdpi.com These synthetic strategies can be adapted to produce a wide range of analogues for SAR studies by utilizing different starting materials and reagents.

Correlation of Structural Modifications with Biological Response.nih.govnih.gov

The biological response of Lenvatinib analogues is typically evaluated through in vitro assays that measure their anti-proliferative activity against cancer cell lines and their inhibitory activity against specific kinases.

The introduction of different aryl substituents on the Lenvatinib scaffold has a significant impact on its anti-proliferative efficacy. A study on aryl-substituted Lenvatinib derivatives revealed that several analogues exhibited superior anti-proliferative effects against HepG2 and Hep3B human hepatocellular carcinoma (HCC) cell lines compared to the parent compound. nih.gov

Notably, the substitution pattern on the aryl ring was found to be critical. For instance, a 3-isopropyl aryl derivative (compound 3i ) demonstrated a threefold enhancement in potency against HepG2 cells compared to Lenvatinib. nih.gov This suggests that the steric bulk and electronic properties of the substituent at this position play a crucial role in modulating biological activity. The enhanced potency of compound 3i was correlated with its ability to promote apoptosis in HCC cells through caspase-dependent pathways. nih.gov

The following table summarizes the in vitro anti-proliferative activities of selected aryl-Lenvatinib derivatives against the HepG2 cell line. nih.gov

| Compound | Substituent (R) | IC50 (μM) against HepG2 |

| Lenvatinib | H | 7.5 ± 0.85 |

| 3a | 4-F | 5.1 ± 0.62 |

| 3d | 4-CF3 | 4.8 ± 0.55 |

| 3g | 3-Me | 3.9 ± 0.41 |

| 3i | 3-iPr | 2.4 ± 0.28 |

| 3j | 3-OMe | 6.8 ± 0.73 |

Modifications to the core scaffold of Lenvatinib can also significantly influence its activity and selectivity. The development of ZLF-095, a Lenvatinib analogue with a modification at the methoxy position, resulted in a potent VEGFR inhibitor with high affinity for VEGFR1, VEGFR2, and VEGFR3. nih.gov This indicates that while the core quinoline and urea moieties are important for binding, variations at other positions can be tolerated and even exploited to enhance potency. nih.gov

The kinase inhibitory activity of these analogues against VEGFR-2 is a key determinant of their anti-angiogenic potential. For example, the potent aryl-substituted derivative 3i showed an IC50 value against VEGFR-2 kinase that was comparable to that of Lenvatinib, suggesting that its enhanced anti-proliferative effect is mediated through potent VEGFR-2 inhibition. nih.gov

The kinase inhibitory activities of Lenvatinib and a selected analogue against VEGFR-2 are presented below. nih.gov

| Compound | IC50 (nM) against VEGFR-2 |

| Lenvatinib | 16.4 ± 1.90 |

| 3i | 22.2 ± 0.52 |

These findings highlight the importance of the core scaffold in maintaining high-affinity binding to the target kinase, while also demonstrating that strategic modifications can lead to analogues with improved cellular activity.

Development of QSAR Models for this compound Derivatives.mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ekfs.denih.gov For Lenvatinib derivatives, QSAR models can be developed to predict the anti-proliferative activity or kinase inhibitory potency of novel analogues, thereby guiding the design of more effective therapeutic agents.

The first step in developing a QSAR model is the calculation of molecular descriptors that quantify the physicochemical properties of the molecules. nih.govnih.gov For Lenvatinib analogues, a variety of descriptors can be calculated, including:

Topological descriptors: These describe the connectivity of atoms in a molecule and can include indices such as the Balaban J index and the Kier & Hall connectivity indices.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges on atoms, dipole moments, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov

Steric descriptors: These describe the size and shape of the molecule, such as molecular weight, molar refractivity, and Verloop sterimol parameters.

Hydrophobic descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity, which influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Molecular docking studies, which have been performed on aryl-Lenvatinib derivatives, can also provide valuable descriptors. nih.gov These studies predict the binding mode of a ligand within the active site of a target protein, and the calculated binding affinity or interaction energies can be used as descriptors in a QSAR model. For example, the enhanced binding affinity of compound 3i within the ATP-binding pocket of VEGFR-2, as suggested by molecular dynamics simulations, could be quantified and used as a descriptor. nih.gov

Once a set of molecular descriptors has been calculated, a statistical method is used to build the QSAR model. Multiple Linear Regression (MLR) is a common technique that generates a linear equation relating the descriptors to the biological activity. nih.gov

A crucial aspect of QSAR modeling is statistical validation to ensure the robustness and predictive power of the model. uniroma1.it This is typically achieved through:

Internal validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the internal consistency of the model. The cross-validated correlation coefficient (q²) is a key metric, with a value greater than 0.5 generally considered acceptable. uniroma1.it

External validation: The dataset is split into a training set, used to build the model, and a test set, used to evaluate its predictive ability on new compounds. The predictive correlation coefficient (R²pred) is calculated for the test set, and a high value indicates good predictive power. uniroma1.it

Y-randomization: This test is performed to ensure that the model is not the result of a chance correlation. The dependent variable (biological activity) is randomly shuffled, and a new QSAR model is built. A valid model should have significantly lower correlation coefficients for the randomized data. nih.gov

While a specific, comprehensive QSAR model for a large series of Lenvatinib analogues is not yet publicly detailed, the available SAR data provides a strong foundation for its development. The identification of key structural features, such as the nature of the aryl substituent, and the quantitative data from anti-proliferative and kinase assays can be used to generate and validate a predictive QSAR model. Such a model would be an invaluable tool for the rational design of the next generation of Lenvatinib-based anticancer agents.

Conformational and Stereochemical Influences on Activity, including hydrogen bonding and tautomerism

The spatial arrangement of atoms and functional groups within a molecule, its conformation, and the 3D orientation of its stereoisomers are pivotal in determining its interaction with biological targets. For analogues of this compound, which likely include fluorinated benzimidazole (B57391) or similar heterocyclic scaffolds, these factors dictate the binding affinity and efficacy of the compound.

Hydrogen Bonding:

Hydrogen bonds play a crucial role in the molecular recognition of ligands by their biological receptors. In the context of this compound analogues, the nitrogen and oxygen atoms can act as hydrogen bond acceptors, while N-H groups can serve as hydrogen bond donors. The presence and orientation of fluorine atoms can significantly influence the acidity of neighboring N-H protons and the basicity of nitrogen atoms, thereby modulating the strength and geometry of hydrogen bonds.

For instance, studies on related benzimidazole derivatives have shown that intramolecular hydrogen bonding can stabilize the conformation of the molecule, pre-organizing it for optimal interaction with a target protein. nih.gov Intermolecular hydrogen bonds are fundamental to the binding of these ligands within the active sites of enzymes or receptors. The number and location of hydrogen bond donors and acceptors are critical determinants of binding specificity and affinity.

Tautomerism:

Tautomerism, the interconversion of structural isomers, is a key consideration for heterocyclic compounds like the potential analogues of this compound. For example, benzimidazole moieties can exist in different tautomeric forms, which can affect their electronic properties and hydrogen bonding patterns. The predominant tautomeric form in a biological environment can influence which atoms act as hydrogen bond donors or acceptors, thereby altering the binding mode of the compound.

Theoretical and experimental studies on similar structures have demonstrated that the relative stability of different tautomers can be influenced by the solvent environment and by intermolecular interactions within a crystal lattice. wikipedia.org The specific tautomer present at the active site of a biological target may be the one that forms the most stable complex, even if it is not the most stable tautomer in solution.

Conformational and Stereochemical Influences:

Research on structurally related N-arylbenzamides has shown that the torsion angles between the phenyl rings and the amide plane are crucial for activity. nih.gov Crystal structure analysis of such compounds often reveals specific preferred conformations that are stabilized by intramolecular and intermolecular forces, including hydrogen bonding and π-stacking interactions. nih.govrndsystems.commayoclinic.org

Furthermore, if the molecule contains chiral centers, the different enantiomers or diastereomers can exhibit vastly different biological activities. This stereoselectivity arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral. One stereoisomer may bind with high affinity and elicit a strong biological response, while another may be significantly less active or even inactive.

In Vitro Biological Activity Investigations of the Chemical Compound C16h10f4n2o

Cell-Based Assays for Functional Characterization

Cell-based assays are fundamental in determining the functional response of living cells to a chemical compound. For Safinamide, these studies have centered on its effects on cell health, proliferation, and death pathways, particularly in neuronal cell models relevant to neurodegenerative diseases.

Assessment of Cellular Viability and Proliferation in Diverse Cell Lines

The effect of Safinamide on cell viability has been evaluated, particularly in the SH-SY5Y human neuroblastoma cell line, a common model for studying neurotoxicity and neuroprotection. Studies show that Safinamide itself exhibits low cytotoxicity. japsonline.commonash.edu At concentrations up to 50 µM, it induced only about 10% cytotoxicity in SH-SY5Y cells. japsonline.commonash.edujapsonline.com

In neuroprotection models where cells are challenged with a neurotoxin like 6-hydroxydopamine (6-OHDA), Safinamide treatment has been observed to slightly increase cell viability. japsonline.commonash.eduresearchgate.net However, in some studies, this increase was not found to be statistically significant. japsonline.commonash.eduresearchgate.net This suggests a potential protective effect against cellular stressors rather than a direct proliferative effect. japsonline.com The assays used for these determinations often include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) assay, which measures the metabolic activity of viable cells. japsonline.commonash.edunih.gov

Table 1: Cytotoxicity of Safinamide in SH-SY5Y Cells

Compound Cell Line Concentration (µM) Observed Effect Source Safinamide SH-SY5Y 50 ~10% cytotoxicity [7, 8, 10] Safinamide SH-SY5Y (6-OHDA challenged) 3.125 - 50 Slight, non-statistically significant increase in cell viability [2, 7, 12]

Investigations into Cell Cycle Modulation

Cell cycle analysis, often performed using flow cytometry with DNA-staining dyes like propidium (B1200493) iodide, allows researchers to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). wikipedia.orgthermofisher.comabcam.com This analysis can reveal if a compound inhibits cell proliferation by causing an arrest at a specific checkpoint. wikipedia.org In the context of Safinamide, cell cycle analysis has been employed as a method to quantify apoptosis in neuronal cells challenged with 6-OHDA. monash.edu While these experiments confirm the use of the technique in studies involving Safinamide, detailed reports on how the compound directly modulates the progression through specific phases of the cell cycle are not extensively detailed in the available literature. monash.edu

Induction of Apoptosis and Programmed Cell Death Pathways

Studies have consistently pointed towards the anti-apoptotic properties of Safinamide in models of neuronal damage. monash.edunih.gov In a cellular model of Parkinson's disease using 6-OHDA-challenged SH-SY5Y cells, treatment with Safinamide was found to reduce apoptosis, although the results were not always statistically significant. monash.edu Further research on an in vivo model of ischemic stroke demonstrated that Safinamide treatment significantly normalized the expression of apoptosis-related markers and decreased the number of TUNEL-positive cells, which indicates a reduction in DNA fragmentation associated with apoptosis. nih.gov These findings suggest that a key component of Safinamide's neuroprotective potential is its ability to interfere with programmed cell death pathways. nih.gov

Evaluation of Oxidative Stress Response in Cellular Models, such as PC12 cells

Oxidative stress is a key factor in the pathology of many neurodegenerative diseases. nih.govmdpi.com Cellular models, including PC12 and SH-SY5Y cells, are frequently used to study the effects of compounds on oxidative stress pathways. researchgate.netmdpi.com Safinamide has demonstrated the ability to mitigate oxidative stress. In SH-SY5Y cells subjected to 6-OHDA, Safinamide treatment lowered the levels of reactive oxygen species (ROS). monash.edu This anti-oxidative action is believed to be linked to its primary mechanism of inhibiting MAO-B, as the activity of this enzyme is a known source of oxidative stress. japsonline.com In a rat model of stroke, Safinamide also significantly normalized redox homeostasis. nih.gov These results highlight the compound's capacity to protect cells by reducing oxidative damage. monash.edunih.gov

Enzymatic and Biochemical Assays for Target Engagement and Modulation

Biochemical assays are critical for identifying the direct molecular targets of a compound and quantifying its effect on them. For Safinamide, these assays have been pivotal in defining its primary mechanism of action.

Inhibition Kinetics and Potency Against Specific Enzymes, including MAO-B

Safinamide is characterized as a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B). drugbank.comnumberanalytics.comnih.gov MAO-B is an enzyme that breaks down neurotransmitters like dopamine, and its inhibition is a key therapeutic strategy. numberanalytics.com Kinetic studies have quantified Safinamide's high potency and selectivity. In humans, the IC50 value (the concentration required to inhibit 50% of the enzyme's activity) for MAO-B is approximately 1000 times lower than for the MAO-A isoform, underscoring its high selectivity. nih.gov The inhibition is also reversible, which is a distinguishing feature from some other MAO inhibitors. nih.govnih.gov The inhibition constant (Ki) for Safinamide against MAO-B has been reported to be 0.5 µM. japsonline.com

Table 2: Inhibition Potency of Safinamide against MAO-A and MAO-B

Enzyme Target Source Organism/Tissue Potency (IC50) Source MAO-B Human Brain 0.079 µM nih.gov MAO-A Human Brain 80 µM nih.gov MAO-B Rat Brain 0.098 µM nih.gov MAO-A Rat Brain 485 µM nih.gov

Receptor Binding Studies and Ligand-Receptor Interactions.

The interaction of small molecules with biological receptors is a cornerstone of pharmacology, dictating the compound's mechanism of action and therapeutic potential. For the quinazoline (B50416) scaffold, which is central to the putative structure of C16H10F4N2O, numerous studies have explored its binding to various receptors.

Quinazoline derivatives have been identified as antagonists for adenosine (B11128) receptors (ARs), particularly the A2A and A2B subtypes. nih.govnih.gov Pharmacophore-based screening and subsequent binding assays have shown that 4-methylquinazoline (B149083) derivatives can act as AR antagonists. nih.gov The affinity of these compounds for the receptor is influenced by substitutions on the quinazoline ring and at the 2-position. nih.gov For instance, while a range of substitutions on the quinazoline ring and the pendant guanidino group at the 2-position retain binding to A1, A2A, and A2B adenosine receptors, the N3 position of the quinazoline ring was found to be crucial for recognition by the A2B receptor specifically. nih.gov

Furthermore, the introduction of an aminoalkyl chain containing a tertiary amine at the C2-position of the 2-aminoquinazoline (B112073) structure has been shown to enhance antagonist activity and improve solubility. nih.gov The length of this alkyl spacer and the nature of the tertiary amine play a significant role in optimizing binding affinity. nih.gov For example, optimal binding activities at the human A2A receptor were observed with spacer lengths of five and six carbon atoms. nih.gov These findings highlight the nuanced structure-activity relationships that govern the interaction of quinazoline derivatives with their target receptors. The specific fluorine and nitrogen substitutions in this compound would likely confer a unique binding profile to this compound, warranting dedicated receptor binding studies to elucidate its specific targets and interaction modes.

Mechanistic Studies at the Molecular and Cellular Level

The biological effects of a compound are ultimately determined by its influence on molecular and cellular processes. Research into quinazoline derivatives has shed light on several mechanisms through which these compounds exert their activities, including the modulation of protein expression, antimicrobial actions, and antioxidant effects.

Analysis of Protein Expression and Signaling Pathways, such as HO-1 up-regulation and Nrf2 nuclear translocation.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response. nih.gov Activation of the Nrf2 pathway leads to the upregulation of various protective genes, including heme oxygenase-1 (HO-1). nih.gov Several quinazoline analogues have been reported to activate the Nrf2 signaling pathway. nih.gov The incorporation of nitrogen heterocycles at the 4-position of the quinazoline ring, for instance, has been found to enhance its cytoprotective activity, including the activation of Nrf2 signaling. nih.gov

Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes. nih.gov Studies on certain pyrimidine (B1678525) analogues, which share structural similarities with the pyrimidine ring in quinazoline, have demonstrated the ability to elevate the mRNA and protein levels of Nrf2-target enzymes like HO-1 and NQO1. nih.gov This suggests that fluorinated quinazoline derivatives such as this compound could potentially modulate this critical cytoprotective pathway. The electron-withdrawing nature of the fluorine atoms in this compound might influence its interaction with components of the Nrf2 signaling pathway, making the investigation of its effect on Nrf2 nuclear translocation and subsequent HO-1 up-regulation a priority for understanding its mechanistic action.

Investigation of Antimicrobial Activity Against Fungal and Bacterial Strains, including yeasts and filamentous fungi.

The quinazoline scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.govrphsonline.comnih.gov Derivatives of quinazolin-4(3H)-one have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens. researchgate.netnih.gov

Structure-activity relationship studies have revealed that the antimicrobial potency of quinazoline derivatives is significantly influenced by the nature of substituents at positions 2 and 3 of the quinazolinone ring. nih.gov The presence of a halogen atom, such as fluorine, at positions 6 and 8, as well as the introduction of substituted aromatic rings or methyl/thiol groups, have been shown to be essential for antimicrobial activity. nih.gov For example, certain acylhydrazone quinazolines have shown significant activity against a range of bacteria including S. aureus and E. coli, and fungi such as A. niger and A. fumigatus. nih.gov

The antimicrobial mechanism of quinoline (B57606) derivatives, which are structurally related to quinazolinones, is thought to involve the inhibition of DNA synthesis through the disruption of bacterial DNA gyrase and topoisomerase IV. eco-vector.com Given these precedents, it is highly probable that this compound, as a fluorinated quinazoline derivative, would exhibit antimicrobial properties. In vitro screening against a panel of clinically relevant bacterial and fungal strains, including yeasts and filamentous fungi, would be necessary to determine its specific spectrum of activity and minimum inhibitory concentrations (MICs).

Below is a table summarizing the antimicrobial activity of some quinazoline derivatives against various microbial strains, which provides a basis for the potential activity of this compound.

| Compound Type | Test Organism | Activity/MIC | Reference |

| Acylhydrazone quinazolines | Staphylococcus aureus | Significant Inhibition | nih.gov |

| Acylhydrazone quinazolines | Escherichia coli | Significant Inhibition | nih.gov |

| Acylhydrazone quinazolines | Aspergillus niger | Significant Inhibition | nih.gov |

| Quinazolin-4(3H)-one derivatives | Staphylococcus aureus | Active | eco-vector.com |

| Quinazolin-4(3H)-one derivatives | Streptococcus pneumoniae | Active | eco-vector.com |

Evaluation of Antiradical and Antioxidant Properties.

The antioxidant potential of quinazoline derivatives has been another area of active research. nih.govrtu.lvmdpi.com Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. mdpi.com

Several studies have demonstrated the radical scavenging and antioxidant activities of 2-substituted quinazolin-4(3H)-ones. nih.govresearchgate.net The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govresearchgate.net The presence of hydroxyl groups on a phenyl ring at the 2-position of the quinazolinone scaffold has been shown to be crucial for antioxidant activity. nih.govresearchgate.net Specifically, dihydroxy-substituted derivatives, particularly those with ortho or para positioning of the hydroxyl groups, exhibit potent radical scavenging properties. nih.govresearchgate.net

The mechanism of antioxidant action for these compounds can involve hydrogen atom transfer, the ability to donate electrons, and the chelation of metal ions. mdpi.com The conjugated double bond system in the quinazolinone structure can also contribute to antioxidant properties through resonance stabilization of the resulting phenoxyl radical. nih.gov Given that this compound contains a quinazoline core, it is plausible that it possesses antioxidant and antiradical properties, although the specific substitutions will heavily influence this activity. The electron-withdrawing fluorine atoms may modulate the electron-donating capacity of the molecule, and thus its antioxidant potential would need to be experimentally determined.

The following table presents data on the antioxidant activity of some quinazolinone derivatives, which can serve as a reference for the potential properties of this compound.

| Compound Type | Assay | Activity (EC50/TEAC) | Reference |

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | ABTS | EC50 = 7.5 µM | nih.gov |

| 2-(2,4-dihydroxyphenyl)quinazolin-4(3H)-one | ABTS | EC50 = 7.4 µM | nih.gov |

| 2-(2,5-dihydroxyphenyl)quinazolin-4(3H)-one | ABTS | EC50 = 7.2 µM | nih.gov |

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | CUPRAC | TEAC = 3.46 | nih.gov |

Pharmacological Targets and Molecular Interactions of C16h10f4n2o

Identification and Validation of Specific Pharmacological Targets

AV-412 is a potent dual inhibitor of epidermal growth factor receptor (EGFR, also known as HER1) and ErbB2 (also known as HER2) tyrosine kinases. nih.govnih.gov Its inhibitory activity extends to various mutant forms of EGFR, including those that confer resistance to other kinase inhibitors. nih.govnih.gov

Enzyme assays have demonstrated that AV-412 inhibits wild-type EGFR and its mutants, EGFR-L858R and EGFR-T790M, with IC50 values of 0.75 nM, 0.5 nM, and 0.79 nM, respectively. medchemexpress.com It is also effective against the double mutant EGFR-L858R/T790M with an IC50 of 2.3 nM. medchemexpress.com The IC50 for ErbB2 is 19 nM. medchemexpress.com This demonstrates its potent activity against clinically relevant and drug-resistant mutations. aveooncology.com

The kinase specificity of AV-412 has been profiled against a panel of tyrosine and serine/threonine kinases. nih.gov It exhibits over 100-fold selectivity for EGFR and ErbB2 compared to many other kinases. nih.govnih.gov However, it does show some moderate activity against Abl and Flt-1, with IC50 values of 41 nM and 920 nM, respectively, and weak inhibition of src (IC50 = 2000 nM). nih.gov It does not significantly affect IRK, MEK1, PKC, or PKA at concentrations up to 10 µM. nih.gov

Table 2: Enzyme Inhibition Profile of AV-412

AV-412 functions as a receptor antagonist for EGFR and ErbB2. nih.gov Its mechanism of action involves inhibiting the tyrosine kinase activity of these receptors, thereby preventing the downstream signaling that promotes cell proliferation and survival. nih.govnih.gov There is no scientific evidence to suggest that AV-412 has any agonist activity.

Elucidation of Molecular Binding Mechanisms

The binding of AV-412 to its target kinases is thought to be competitive with ATP, a common mechanism for this class of inhibitors. nih.gov While a crystal structure of AV-412 in complex with EGFR or ErbB2 has not been reported, a docking study using structural modeling has been mentioned to partly explain its potency and specificity. nih.gov However, the precise molecular interactions, such as specific hydrogen bonds and weak molecular interactions that stabilize the ligand-target complex, have not been fully elucidated in the available literature. The ability of AV-412 to inhibit the T790M mutant of EGFR, which is known to increase ATP affinity, suggests a binding mode that can overcome this resistance mechanism. nih.govnih.gov

The current literature on AV-412 primarily describes it as a direct kinase inhibitor, likely acting at the ATP-binding site. nih.gov There is no specific mention of allosteric modulation as its primary mechanism of action. However, like all kinase inhibitors that bind to the active site, AV-412 binding would induce conformational changes in the EGFR and ErbB2 kinase domains, stabilizing an inactive state of the enzyme. The precise nature of these conformational changes has not been detailed.

Impact on Cellular Signaling and Regulatory Pathways

AV-412 effectively inhibits the signaling pathways downstream of EGFR and ErbB2. nih.gov In cellular assays, it has been shown to inhibit the autophosphorylation of both EGFR and ErbB2. nih.govmedchemexpress.com This inhibition of receptor activation leads to the suppression of downstream signaling cascades.

Studies in non-small cell lung cancer (NSCLC) cell lines have shown that AV-412 inhibits the phosphorylation of EGFR and downstream signaling proteins such as Akt and MAPK. aveooncology.com This disruption of key survival and proliferation pathways correlates with its anti-proliferative activity in cancer cells that overexpress EGFR or ErbB2, including those with mutations that are resistant to first-generation kinase inhibitors. nih.govresearchgate.net

Upstream and Downstream Effects on Biological Cascades